Adenosine amine congener is a synthetic compound that acts as an agonist for adenosine receptors, particularly the A1 subtype. This compound has garnered attention in pharmacology due to its potential therapeutic applications, especially in neuroprotection and the treatment of various neurological disorders. The structure of adenosine amine congener is closely related to adenosine, a naturally occurring nucleoside that plays critical roles in cellular signaling and energy transfer.
Adenosine amine congener is derived from modifications of the adenosine molecule. Its synthesis involves specific chemical reactions that enhance its receptor affinity and selectivity. The compound has been studied extensively in various research settings, particularly in the context of neuroprotective effects.
Adenosine amine congener belongs to a class of compounds known as purines, which are characterized by their nitrogen-containing bases. It is specifically classified as an adenosine receptor agonist, targeting the G protein-coupled receptors associated with adenosine signaling pathways.
The synthesis of adenosine amine congener typically involves multi-step organic synthesis techniques. One notable approach includes the modification of existing purine derivatives through chemical reactions such as alkylation and acylation.
Adenosine amine congener features a purine base structure with an amino group substitution at the ribose moiety. This modification enhances its binding affinity for adenosine receptors compared to unmodified adenosine.
Adenosine amine congener participates in various chemical reactions that are crucial for its biological activity:
The interaction with adenosine receptors leads to downstream signaling pathways that mediate neuroprotective effects, particularly under ischemic conditions.
Adenosine amine congener exerts its effects primarily through activation of the A1 receptor subtype, which is coupled to inhibitory G proteins (Gi). This activation results in decreased cyclic adenosine monophosphate levels and modulation of neuronal excitability.
Research indicates that administration of adenosine amine congener can lead to significant neuroprotection in models of cerebral ischemia, suggesting its potential utility in treating stroke or neurodegenerative diseases.
Adenosine amine congener has several scientific uses:
Adenosine amine congener (ADAC), designated chemically as N⁶-[4-[[[(2-aminoethyl)amino]carbonylmethyl]phenyl]adenosine, emerged from the pioneering "functionalized congener approach" in drug design. This strategy, spearheaded by Jacobson et al. in the 1980s, focuses on attaching flexible chains to core pharmacophores to enhance receptor selectivity and pharmacokinetic properties [1] [9]. ADAC was engineered by modifying the N⁶-position of adenosine with a p-aminophenylethylamine moiety, creating a water-soluble derivative capable of targeted interactions with adenosine receptors while circumventing the rapid deactivation and non-specific effects plaguing native adenosine [1] [5]. Its discovery marked a significant departure from conventional adenosine analogs, as the appended alkylamine chain facilitated improved blood-brain barrier permeability and reduced cardiovascular side effects—critical limitations of earlier A₁ receptor agonists like N⁶-cyclopentyladenosine (CPA) [9] [22].
ADAC (CAS 96760-69-9) has a molecular formula of C₂₈H₃₂N₈O₆ and a molecular weight of 576.60 g/mol [1]. Structurally, it retains adenosine’s ribose and adenine components but incorporates a para-substituted phenyl group linked to a terminal ethylenediamine unit at the N⁶-position (Figure 1). This modification confers several pharmacological advantages:
Table 1: Structural and Pharmacokinetic Profile of ADAC vs. Adenosine
Property | ADAC | Native Adenosine |
---|---|---|
Molecular Weight | 576.60 g/mol | 267.24 g/mol |
A₁AR Affinity (Kᵢ) | ~5–20 nM | ~100–500 nM |
Plasma Half-Life (IV) | ~5 minutes* | <30 seconds |
Blood-Brain Barrier Penetration | High | Low |
Data from rat pharmacokinetic studies [3] [9] |
The A₁ adenosine receptor is a Gi/o-protein-coupled receptor (GPCR) densely expressed in the brain, cochlea, heart, and kidneys. Its activation triggers cascades that:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7